molecular formula C11H15NO B076805 Valeranilide CAS No. 10264-18-3

Valeranilide

Cat. No. B076805
CAS RN: 10264-18-3
M. Wt: 177.24 g/mol
InChI Key: PGMBORLSOHYBFJ-UHFFFAOYSA-N
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Description

Valeranilide is a chemical compound with the molecular formula C11H15NO . It has an average mass of 177.243 Da and a monoisotopic mass of 177.115356 Da .


Molecular Structure Analysis

Valeranilide’s molecular structure consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . For a detailed 3D structure, you may refer to resources like ChemSpider or similar databases.


Physical And Chemical Properties Analysis

Valeranilide has an average mass of 177.243 Da and a monoisotopic mass of 177.115356 Da . More detailed physical and chemical properties were not found in the search results. For comprehensive data, you may need to refer to specific chemical databases or resources.

Scientific Research Applications

  • Geraniol, an isoprenoid monoterpene found in plants like Valeriana officinalis, shows potential as a drug candidate with antitumor, anti-inflammatory, antioxidative, and antimicrobial activities, and hepatoprotective, cardioprotective, and neuroprotective effects (Yu Lei, Peng Fu, Xie Jun, & P. Cheng, 2018).

  • Valerian plants have been studied for their effects on hypertension, atherosclerosis, and ischemic heart disease, showing promising results in traditional medicine and scientific research (V. Petkov, 1979).

  • In Saccharomyces cerevisiae, geraniol synthesis was improved by regulating the synthesis of its precursor, geranyl diphosphate (GPP), suggesting potential biotechnological applications for monoterpene production (Jianzhi Zhao, X. Bao, Chen Li, Yu Shen, & J. Hou, 2016).

  • Certain plants from the Valerianaceae family, containing valeranic acid, have shown potential as antidepressants, highlighting the need for further research into their antidepressant mechanisms and compound content (Muhammad Azis Aulia Rahman, Siti Hazar, & Sri Peni Fitrianingsih, 2022).

  • Sesquiterpene valeranone, isolated from Nardostachys jatamansi, exhibits sedative, tranquilizing, and antihypertensive properties, although its overall activity is lower than standard substances used in similar studies (G. Rücker, J. Tautges, A. Sieck, H. Wenzl, & E. Graf, 1978).

  • Geraniin, a polyphenolic compound of Geranium sibiricum, has anti-inflammatory activities, influencing pathways like NF-κB and Nrf2 in LPS-stimulated RAW 264.7 cells (Peng Wang, Q. Qiao, Ji Li, Wei Wang, Li-ping Yao, & Yu-jie Fu, 2016).

Safety And Hazards

The safety data sheet for a similar compound, Acetanilide, indicates that it is harmful if swallowed and harmful to aquatic life . While this does not directly apply to Valeranilide, it’s possible that Valeranilide may have similar hazards due to its structural similarity to Acetanilide.

properties

IUPAC Name

N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMBORLSOHYBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145430
Record name Valeranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valeranilide

CAS RN

10264-18-3
Record name N-Phenylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10264-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeranilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeranilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valeranilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-n-propylaniline (8.91 g, 66 mmol) and Et3N (14 mL, 106 mmol) in CH2Cl2 (60 mL) was added acetic anhydride (10.9 mL, 99 mmol) dropwise. The resulting mixture was allowed to stir at room temp. overnight, then was treated with a 1N HCl solution (40 mL). The acidic mixture was extracted with CH2Cl2 (2×30 mL). The combined organic layers were sequentially washed with H2O (40 mL), a 1N NaOH solution (40 mL), H2O (40 mL) and a saturated NaCl solution (40 mL), dried (Na2SO4), and concentrated under reduced pressure. The resulting powder was purified by crystalization (EtOAc) to give 2-n-propylacetanilide as white needles (7.85 g, 67%). TLC (30% EtOAc/hex) Rf0.37.
Quantity
8.91 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic anhydride (7.5 ml) was added to a toluene (100 ml) solution of 2-propylaniline, and the mixture was stirred at room temperature for 2 hours. Crystals thus precipitated were collected by filtration and washed with hexane. The filtrate was concentrated under reduced pressure. After hexane was added thereto, tritulation was conducted. The deposited crystals were collected by filtration and washed with hexane. By the above crystallization steps, 2-propylacetanilide (13.0 g; yield, 96%) was obtained as white crystals.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetyl chloride (5.6 ml) and triethylamine (12.5 ml) were added dropwise to a chloroform (50 ml) solution of 2-propylaniline (10.5 g) in this order under ice-cooling. The reaction solution was stirred at room temperature for 3 hours. The solution was concentrated under reduced pressure, and the thus-obtained solid was washed with water and collected by filtration. The resulting residue was recrystallized from ethanol-water to obtain 2-propylacetanilide (11.85 g; yield, 86%) as white crystals.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
FW Matthews, JH Michell - Industrial & Engineering Chemistry …, 1946 - ACS Publications
A study was made of thex-ray diffraction powder diagrams of a series of solid derivatives (anilides) of saturated aliphatic acids. It has been found that the use of chromium target x-…
Number of citations: 27 pubs.acs.org
R Mozingo, DE Wolf, SA Harris… - Journal of the American …, 1943 - ACS Publications
Contemplated investigations of the structures of natural products containing sulfur1 have led us to study the action of Raney nickel catalyst on representative sulfur compounds. The …
Number of citations: 337 pubs.acs.org
FB Kipping - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
BY steam-distillatioil of Ranunczdus japonicus and subsequent extraction of the distillate with ether or chloroform an exceedingly vesicant oily substance can be isolated; this was …
Number of citations: 19 pubs.rsc.org
RK Freidlina, BV Kopylova - Bulletin of the Academy of Sciences of the …, 1964 - Springer
… 2-Chloro-5-(phenylsulfamoyl)valeranilide was prepared as described above from the bis[acid chloride] in quantitative yield; mp 124 (after recrystallization from benzene with the …
Number of citations: 3 link.springer.com
NF Woolsey - 1962 - search.proquest.com
This dissertation has been 62—1205 m icrofilm ed exactly as received WOOLSEY, N eil Franklin, 1935- THE ABNORMAL COURSE OF THE Page 1 This dissertation has been 62—…
Number of citations: 0 search.proquest.com
JH Nelson, GL Landen, BN Stevens - Synthesis and Reactivity in …, 1979 - Taylor & Francis
β-dicarbonyls bearing electron donating substituents react at the active methylene carbon with phenylisocyanate in the presence of catalytic amounts of bis-(2,4-pentanedionato)nickel(II…
Number of citations: 13 www.tandfonline.com
H Gilman, F Schulze - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… The expected anilides were obtained, the valeranilide &s an oil. This anilide is known to crystallise with difficulty, so that its identity hatj not been confirmed, as was done with the other …
Number of citations: 27 pubs.rsc.org
TB Wood, WTN Spivey, TH Easterfield - Journal of the Chemical …, 1899 - pubs.rsc.org
charas,” the exuded resin of Indian hemp. From the constancy of composition of a number of preparations of this substance obtained from different samples of “charas,” it was believed …
Number of citations: 119 pubs.rsc.org
WH Sharkey, WE Mochel - Journal of the American Chemical …, 1959 - ACS Publications
The photoóxidation of N-alkyl amides has been studied using N-peutylhexanamide as a representative of this class. _ The major products formed were ro-valeraldehyde and valeric …
Number of citations: 196 pubs.acs.org
GA Starmer, S McLean, J Thomas - Toxicology and applied pharmacology, 1971 - Elsevier
… No outstanding differences were found among the analgesic activities of the homologous series of anilides, from acetanilide to valeranilide, in either test. The higher homologs were …
Number of citations: 40 www.sciencedirect.com

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